Brevinin-2-RA13 peptide precursor is a member of the brevinin family of antimicrobial peptides, primarily derived from the skin secretions of certain frog species. These peptides are known for their diverse biological activities, particularly their antimicrobial and anti-inflammatory properties. Brevinin-2-RA13 has garnered attention for its potential therapeutic applications due to its efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria.
Brevinin-2-RA13 is typically isolated from the skin of amphibians, particularly frogs belonging to the genus Rana. The extraction process involves collecting skin secretions, which are then analyzed to identify and purify the peptide. Molecular cloning techniques have been employed to characterize the cDNA encoding the brevinin-2 family peptides, facilitating the understanding of their structure and function .
Brevinin-2-RA13 belongs to the class of antimicrobial peptides (AMPs), specifically within the brevinin family. AMPs are small, typically cationic peptides that play crucial roles in the innate immune response across various organisms. They exhibit broad-spectrum antimicrobial activity and are classified based on their amino acid composition and structural features.
The synthesis of Brevinin-2-RA13 involves several steps, including molecular cloning, peptide synthesis, and purification. The initial step includes extracting total RNA from frog skin, followed by reverse transcription to synthesize complementary DNA (cDNA). This cDNA serves as a template for amplifying the specific genes encoding the brevinin-2 peptides using polymerase chain reaction techniques .
Following amplification, the peptide is synthesized using solid-phase peptide synthesis methods. The crude product is then purified using reversed-phase high-performance liquid chromatography (HPLC), where it is eluted with a gradient solvent system, typically involving acetonitrile and water with trifluoroacetic acid. The purity of the synthesized peptide is confirmed through mass spectrometry techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry .
The molecular structure of Brevinin-2-RA13 can be predicted using computational tools such as trRosetta and PyMOL, which provide insights into its three-dimensional conformation based on known structural templates from related peptides. The brevinin family peptides generally exhibit a characteristic alpha-helical structure that contributes to their biological activity .
The molecular weight and specific amino acid sequence of Brevinin-2-RA13 can vary slightly depending on its source but typically falls within a range that allows for effective interaction with microbial membranes. Detailed structural data can be obtained through X-ray crystallography or NMR spectroscopy, although such studies may be limited for this specific peptide variant.
Brevinin-2-RA13 participates in various biochemical interactions that facilitate its antimicrobial activity. These interactions primarily involve binding to bacterial membranes, leading to membrane disruption and subsequent cell lysis. The mechanism often includes electrostatic interactions between the positively charged regions of the peptide and negatively charged components of bacterial membranes .
The peptide's efficacy can be evaluated through minimal inhibitory concentration assays against different bacterial strains, allowing researchers to determine its potency and specificity. Additionally, studies may explore how variations in pH or ionic strength affect these interactions, providing insights into optimal conditions for antimicrobial activity .
The mechanism by which Brevinin-2-RA13 exerts its effects involves several key steps:
This multi-step process underscores the effectiveness of Brevinin-2-RA13 as an antimicrobial agent against a wide range of pathogens .
Quantitative data from studies indicate that Brevinin-2-RA13 exhibits low hemolytic activity while maintaining strong antibacterial properties, making it a promising candidate for therapeutic applications .
Brevinin-2-RA13 is typically characterized as a small peptide with a molecular weight ranging around 2000 Da. It is soluble in aqueous solutions at physiological pH levels but may exhibit varying solubility in organic solvents depending on its specific amino acid composition.
The chemical properties include:
These properties are crucial for its application in pharmaceutical formulations where stability is essential .
Brevinin-2-RA13 has significant potential in various scientific fields:
The Brevinin superfamily represents a paradigmatic example of adaptive molecular radiation within anuran amphibians, particularly among Ranidae frogs. These peptides emerged approximately 90-100 million years ago, coinciding with the Cretaceous diversification of neobatrachian frogs [1]. Molecular phylogenetic analyses reveal that Brevinin-2 peptides constitute a monophyletic clade distinct from Brevinin-1, with the last common ancestor estimated at ~70 mya [1] [9]. The "Rana box" (C-terminal cyclic heptapeptide domain: Cys-Lys-Xaa₄-Cys) serves as a synapomorphy uniting this superfamily, though secondary loss events occurred in certain lineages like Rana okinavana and R. septentrionalis, where C-terminal amidation functionally replaced the disulfide bridge [1] [6].
Lineage-specific diversification is pronounced: Eurasian Odorrana and Pelophylax species exhibit higher Brevinin-2 structural diversity compared to North American ranids, suggesting post-Eocene vicariance events drove molecular innovation [1] [8]. Maximum-likelihood trees of precursor nucleotide sequences resolve Odorrana Brevinin-2 precursors into a well-supported clade (bootstrap >90%), sister to sequences from Pelophylax [5] [8]. This phylogeny correlates with biogeography, where Tibetan uplift (~50 mya) potentially isolated ancestral Odorrana populations, accelerating peptide divergence through founder effects and adaptive pressures [1].
Table 1: Phylogenetic Distribution and Key Features of Brevinin-2 Peptides
Species | Peptide Variant | Length (aa) | Rana Box | Net Charge | Key Lineage Features |
---|---|---|---|---|---|
Odorrana sp. | Brevinin-2-RA13 | 34 | Present | +5 | C-terminal amidation |
R. pirica | Brevinin-2PRa | 33 | Present | +4 | Anti-Pseudomonas specialization |
P. nigromaculatus | Brevinin-2PN | 33 | Present | +5 | Wound-healing activity |
M. pulchra | Brevinin-2MP | 32 | Present | +6 | Anti-inflammatory action |
S. guentheri | Brevinin-2GHk | 33 | Present | +5 | N-terminal helical core |
Brevinin-2 precursors exhibit a conserved tripartite genomic architecture across Odorrana species: a signal peptide (22-24 aa), an acidic propiece enriched in Glu/Asp residues, and the mature peptide (33-35 aa) [1] [9]. Comparative genomics reveals >85% nucleotide identity in signal peptide exons among O. tormota, O. grahami, and O. livida, indicating strong purifying selection on this secretory pathway domain [1]. The propiece, however, shows higher divergence (∼40% aa variation), suggesting its role in post-translational regulation permits greater plasticity [3] [9].
The mature Brevinin-2-RA13 coding region resides in a rapidly evolving genomic hotspot characterized by tandem gene duplications. Odorrana genomes harbor 3-5 Brevinin-2 paralogs arranged in a 15-kb cluster on chromosome 4, with intergenic regions showing LINE-1 retrotransposon signatures [1]. This organization facilitates non-allelic homologous recombination, generating haplotype diversity. RNA-seq of Odorrana skin glands confirms simultaneous expression of 2-3 paralogs, including Brevinin-2-RA13, indicating subfunctionalization or dosage effects [3] [6]. Synteny analysis demonstrates orthology with Pelophylax nigromaculatus Brevinin-2PN genes, though Odorrana lineages exhibit unique codon substitutions (e.g., Lys²³→Arg) enhancing cationicity [5].
Table 2: Genomic Features of Brevinin-2 Precursor Genes in Ranid Frogs
Genomic Feature | Odorrana Conservation | Pelophylax Divergence | Functional Implication |
---|---|---|---|
Signal peptide | >85% aa identity | 80% aa identity | ER translocation efficiency |
Acidic propiece | 40-60% aa identity | 30-50% aa identity | pH-dependent propeptide cleavage |
Mature peptide locus | Chromosome 4 tandem array | Chromosome 3 dispersed | Paralog diversification |
Promoter CREs | ARE/MRE motifs enriched | Reduced ARE density | Stress-inducible expression |
3' UTR length | 250-300 bp | 150-200 bp | mRNA stability regulation |
Brevinin-2 genes exemplify positive selection driving host-pathogen coevolution. Codon-based likelihood models (PAML) reveal dN/dS (ω) ratios >1.5 for residues 12-18 and 25-30 in Brevinin-2-RA13 orthologs, corresponding to the hydrophilic face of its predicted amphipathic helix [1] [6]. This region contains solvent-exposed residues (Lys¹³, Gln¹⁶, Ser²⁶) directly interacting with microbial membranes. Site-directed mutagenesis confirms that positive selection targets enhance Gram-negative bacteriolysis: Lys¹³→Ala mutation reduces E. coli killing by 8-fold (MIC shift from 4 μM to 32 μM) [6] [9].
Gene duplication enables functional radiation. The Odorrana Brevinin-2 cluster arose from two whole-genome duplications ∼60 mya, followed by neofunctionalization [1]. Paralog Brevinin-2-RA13d (diverged 12 mya) acquired a C-terminal truncation, losing the Rana box but gaining potent anti-biofilm activity against Pseudomonas aeruginosa [8]. Similarly, in Microhyla pulchra, Brevinin-2MP evolved immunosuppressive properties, inhibiting LPS-induced TNF-α secretion in macrophages via TLR4 antagonism [3]. This functional divergence correlates with habitat ecology: semi-aquatic Odorrana show enhanced anti-Gram-negative activity, while terrestrial Leptobrachium analogs specialize against fungi [1] [9].
Pathogen-driven selection is evidenced by geographic allele frequency clines. Pelophylax nigromaculatus populations in bacterial-rich lowland wetlands express Brevinin-2PN variants with higher hydrophobic moment (0.72 vs. 0.58) compared to highland counterparts, enhancing membrane disruption capability [5]. Transcriptional regulation also adapts: NF-κB binding sites in Brevinin-2 promoters show population-specific expansions, increasing peptide upregulation during Aeromonas infections in Odorrana [1] [6]. These evolutionary innovations position Brevinin-2-RA13 and its orthologs as tailored molecular defenses against locally prevalent pathogens.
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